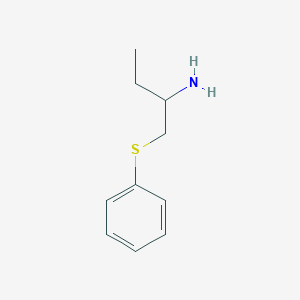
1-(Phenylsulfanyl)butan-2-amine
Vue d'ensemble
Description
1-(Phenylsulfanyl)butan-2-amine is a chemical compound with the formula C10H15NS and a molecular weight of 181.30 g/mol . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of amines, such as this compound, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed . Another method involves the reaction of aldehydes and ketones with ammonia or 1º-amines to form imine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines . They can also react with azide ions, which are then reduced .Applications De Recherche Scientifique
Melanin Synthesis Inhibition
A significant application of a compound closely related to 1-(Phenylsulfanyl)butan-2-amine, namely 4-(Phenylsulfanyl)butan-2-one, is in the field of skin care and cosmetology. Studies have shown that this compound can successfully inhibit melanin production. It demonstrates this effect by acting as a non-competitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. In vitro and in vivo studies, including a zebrafish model, confirmed its potent anti-melanogenic properties, making it significant for medical cosmetology (Wu et al., 2015).
Asymmetric Synthesis of Amines
The compound N-tert-Butanesulfinyl imines, closely related to this compound, finds utility in the asymmetric synthesis of amines. These imines are prepared using tert-butanesulfinamide with various aldehydes and ketones. They are highly efficient for the synthesis of a wide range of amines, including alpha-branched and alpha,alpha-dibranched amines, amino acids, and more. This methodology is significant for producing enantioenriched amines, crucial in pharmaceutical and chemical research (Ellman et al., 2002).
Aliphatic Tertiary Amine Catalysis
Research involving aliphatic tertiary amines, which share functional similarities with this compound, has revealed their role in catalyzing the formation of urethanes. This catalysis is significant in the development and design of polyurethane catalysts. Kinetic and mechanistic investigations indicated their important effect in facilitating urethane formation, offering insights for advancements in catalyst design (Waleed et al., 2022).
Synthesis of GW7647
The compound tert-butyl-2-[4-(2-aminoethyl)phenylsulfanyl]-2-methylpropanoate, synthesized using a methodology involving compounds similar to this compound, plays a crucial role in the synthesis of GW7647, an agonist of Peroxisome Proliferator-Activated Receptor α. This process involved multiple steps including protection of the free amine, sulfur insertion, and substitution reactions, highlighting the compound's significance in medicinal chemistry (Ham et al., 2006).
Safety and Hazards
1-(Phenylsulfanyl)butan-2-amine is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H312, H314, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
A compound with a similar structure, 4-(phenylsulfanyl) butan-2-one, has been shown to have anti-inflammatory effects, suggesting that it may modulate inflammatory pathways .
Pharmacokinetics
It is known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Analyse Biochimique
Biochemical Properties
1-(Phenylsulfanyl)butan-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . This inhibition is non-competitive, meaning that this compound binds to a site other than the active site of the enzyme, altering its activity. Additionally, it interacts with various proteins involved in melanin synthesis, such as microphthalmia-associated transcription factor, tyrosinase-related protein-1, dopachrome tautomerase, and glycoprotein 100 .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to suppress melanin synthesis and melanosome maturation in melanoma cells and other normal human cells . This compound influences cell signaling pathways by reducing the expression of melanin synthesis-related proteins. Furthermore, it exhibits low cytotoxicity, making it a promising candidate for medical cosmetology applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to tyrosinase and acts as a non-competitive inhibitor, reducing the enzyme’s activity . This interaction leads to a decrease in melanin production. Additionally, this compound affects gene expression by downregulating the expression of melanin synthesis-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it remains stable under standard laboratory conditions and continues to exhibit its inhibitory effects on tyrosinase activity and melanin synthesis over extended periods . Long-term studies in in vitro and in vivo models have demonstrated its sustained impact on cellular function, with no significant degradation observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits melanin synthesis without causing adverse effects . At higher doses, some toxic effects have been observed, including reduced cell viability and potential cytotoxicity . These findings highlight the importance of optimizing dosage to achieve desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are eventually excreted from the body . These metabolic processes influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its molecular weight and solubility .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended sites of action, enhancing its efficacy in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
1-phenylsulfanylbutan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEELLYVNKHEHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310858 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3898-25-7 | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylthio)-2-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



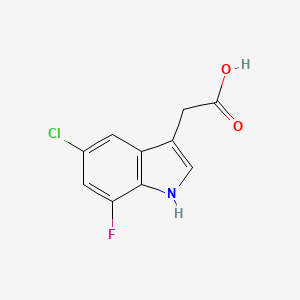
![N-(3-hydroxyphenyl)-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3264252.png)
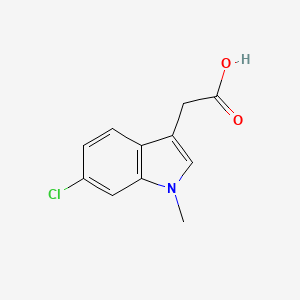
![[(1S,2S)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B3264270.png)
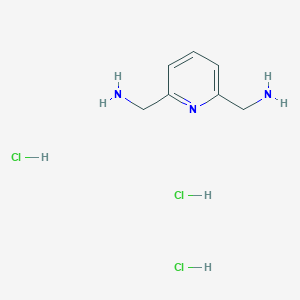

![[1-(Aminomethyl)cyclopentyl]methanamine](/img/structure/B3264295.png)
![[4-[2-(4-Cyanatophenyl)butan-2-yl]phenyl] cyanate](/img/structure/B3264300.png)
![[Hydroxy-(2,4-dinitrobenzenesulfonyloxy)iodo] benzene](/img/structure/B3264310.png)
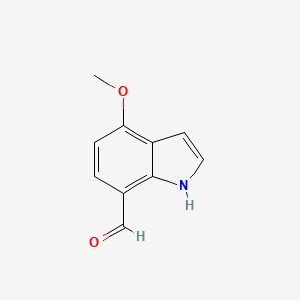
![[S,(+)]-3-Hydroxy-4-pentenoic acid](/img/structure/B3264329.png)
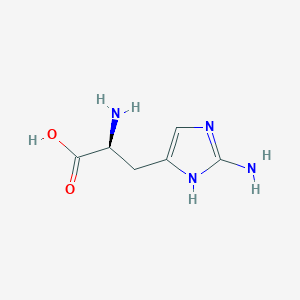
![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)
